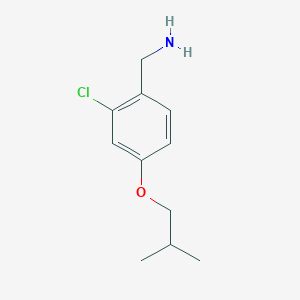![molecular formula C12H11ClN4O2 B1529381 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid CAS No. 1284159-82-5](/img/structure/B1529381.png)
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
Vue d'ensemble
Description
“2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1284159-82-5 . It has a molecular weight of 278.7 and its IUPAC name is 2-chloro-6-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder with a predicted boiling point of 685.9±55.0 °C and a predicted density of 1.59±0.1 g/cm3 . Its pKa is predicted to be 3.02±0.10 .Applications De Recherche Scientifique
Functionalization Reactions
The compound has been involved in studies on functionalization reactions, such as those involving 1H-pyrazole-3-carboxylic acids. These reactions have led to the synthesis of various derivatives, highlighting the compound's utility in organic synthesis and chemical transformations. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and the formation of 3H-imidazo[4,5-b]pyridine derivatives from similar reactions illustrate its versatility in chemical synthesis (Yıldırım et al., 2005).
Synthesis of Nucleoside Derivatives
Research has also been conducted on the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, utilizing bases related to the compound . These derivatives have shown potential in various biological applications, including ADA inhibitory activity, demonstrating the compound's relevance in bioorganic and medicinal chemistry (Cristalli et al., 1994).
Antimicrobial Activity Studies
Compounds related to 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. Such studies contribute to the understanding of the compound's potential applications in developing new antimicrobial agents and exploring their mechanism of action (El-Mariah et al., 2006).
Molecular Docking and In Vitro Screening
In the realm of computational chemistry and drug discovery, the compound has been involved in molecular docking studies and in vitro screenings for various biological activities. This includes the synthesis of novel derivatives and their evaluation against specific targets, which aids in the design of compounds with potential therapeutic applications (Flefel et al., 2018).
Propriétés
IUPAC Name |
2-chloro-6-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVOWNDAWDFDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1C3=NC(=CC(=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)


![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)


![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)


![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)

